V3 vs. V4 (Tetravinyltetramethylcyclotetrasiloxane): Optical Transparency vs. Hardness Trade-off in LED Encapsulation
In curable LED encapsulation resins formulated via hydrosilylation, V3-based formulations achieve significantly higher cured hardness (Shore A 87) compared to V4-based formulations (Shore A 83) under comparable conditions, albeit with a measurable trade-off in optical transparency [1]. The denser cross-linked network derived from V3's compact trimeric structure yields superior mechanical rigidity. Formulators selecting V3 over V4 accept a reduction in 400 nm transparency (78% vs. 92%) in exchange for a 4.8% absolute increase in Shore A hardness—a critical performance vector for applications requiring structural integrity under thermal cycling.
| Evidence Dimension | Cured hardness (Shore A) and optical transparency at 400 nm |
|---|---|
| Target Compound Data | Hardness: Shore A 87; Transparency: 78% at 400 nm |
| Comparator Or Baseline | Tetravinyltetramethylcyclotetrasiloxane (V4): Hardness: Shore A 83; Transparency: 92% at 400 nm |
| Quantified Difference | Hardness: +4.8% absolute; Transparency: -15.2% absolute (relative to V4) |
| Conditions | Hydrosilylation cure at 150°C, Si-H/Si-Vinyl ratio = 1.0, platinum catalyst at 60 ppm |
Why This Matters
This trade-off directly informs material selection: V3 is the preferred vinyl source when mechanical robustness and dimensional stability under thermal load outweigh the requirement for maximum optical clarity.
- [1] Henkel KGAA. (2013). Curable resins for LED encapsulation. U.S. Patent Application Publication No. US20130190446A1. Example 2 (V3): Shore A 87, 78% transparency; Example 3 (V4): Shore A 83, 92% transparency. View Source
